Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide is a chemical compound with a complex structure that includes a benzoic acid core substituted with a chlorine atom and an isopropylamino group, along with a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide typically involves the following steps:
Nitration and Reduction: The starting material, 5-chloro-2-nitrobenzoic acid, undergoes nitration followed by reduction to form 5-chloro-2-aminobenzoic acid.
Amidation: The 5-chloro-2-aminobenzoic acid is then reacted with isopropylamine to form 5-chloro-2-[(1-methylethyl)amino]benzoic acid.
Hydrazide Formation: Finally, the 5-chloro-2-[(1-methylethyl)amino]benzoic acid is treated with hydrazine to yield the desired hydrazide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups.
Substitution: The chlorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or other nitrogen-containing compounds.
Scientific Research Applications
Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with biological molecules, leading to inhibition or activation of certain enzymes and receptors. This can result in various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-[(1S)-2,2,2-trifluoro-1-methylethyl]hydrazide
- Benzoic acid, 2-amino-5-chloro-, methyl ester
- 5-Chloro-2-(1-methylethyl)benzoic acid hydrazide
Uniqueness
Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a chlorine atom, isopropylamino group, and hydrazide functionality makes it a versatile compound for various applications.
Properties
CAS No. |
893727-38-3 |
---|---|
Molecular Formula |
C10H14ClN3O |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
5-chloro-2-(propan-2-ylamino)benzohydrazide |
InChI |
InChI=1S/C10H14ClN3O/c1-6(2)13-9-4-3-7(11)5-8(9)10(15)14-12/h3-6,13H,12H2,1-2H3,(H,14,15) |
InChI Key |
BUKVGMYYIJBUTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)Cl)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.